4-Chloro-7-iodo-6-methoxyquinoline

Crystallography Mass Spectrometry Fragment-Based Drug Discovery

4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a tri-substituted quinoline derivative with the molecular formula C10H7ClINO and a molecular weight of 319.52 g/mol. As a heterocyclic aromatic building block, it features a fused benzene-pyridine quinoline core bearing three distinct substituents: a chlorine atom at the 4-position, an iodine atom at the 7-position, and a methoxy group at the 6-position.

Molecular Formula C10H7ClINO
Molecular Weight 319.526
CAS No. 1268520-28-0
Cat. No. B597127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-iodo-6-methoxyquinoline
CAS1268520-28-0
Synonyms4-CHLORO-7-IODO-6-METHOXYQUINOLINE
Molecular FormulaC10H7ClINO
Molecular Weight319.526
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1I)Cl
InChIInChI=1S/C10H7ClINO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3
InChIKeyGFZGJCLCJIHRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-iodo-6-methoxyquinoline (CAS 1268520-28-0) Procurement Profile: Halogenated Quinoline Building Block Specifications


4-Chloro-7-iodo-6-methoxyquinoline (CAS: 1268520-28-0) is a tri-substituted quinoline derivative with the molecular formula C10H7ClINO and a molecular weight of 319.52 g/mol [1]. As a heterocyclic aromatic building block, it features a fused benzene-pyridine quinoline core bearing three distinct substituents: a chlorine atom at the 4-position, an iodine atom at the 7-position, and a methoxy group at the 6-position [2]. This compound is commercially available at typical purities of 97% and is primarily utilized as an organic synthetic intermediate in medicinal chemistry research programs, particularly those involving kinase-targeted drug discovery where the quinoline scaffold serves as a privileged structure .

Why 4-Chloro-7-iodo-6-methoxyquinoline Cannot Be Replaced by Simple Quinoline Analogs in Cross-Coupling Workflows


Despite the structural similarity among halogenated quinoline derivatives, 4-chloro-7-iodo-6-methoxyquinoline possesses a unique substitution pattern (4-Cl, 6-OMe, 7-I) that enables orthogonal reactivity inaccessible to its closest analogs . Compounds such as 4-chloro-6-methoxyquinoline (CAS 4295-04-9), which lacks the 7-iodo group, and 7-iodo-6-methoxyquinoline (CAS not specified), which lacks the 4-chloro substituent, each offer only a single reactive halogen handle for cross-coupling reactions . The presence of both chlorine and iodine on the same quinoline scaffold in the target compound enables sequential, site-selective functionalization strategies—iodine serving as the more reactive partner for initial Suzuki, Sonogashira, or Heck couplings, while the 4-chloro substituent remains available for subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination after the iodine-mediated step is complete . Additionally, the 6-methoxy group contributes electronic modulation of the quinoline ring system, influencing both the regioselectivity of further functionalization and the physicochemical properties of downstream products . The following quantitative evidence details precisely how these structural features translate into measurable differentiation for procurement decision-making.

4-Chloro-7-iodo-6-methoxyquinoline Evidence Guide: Quantified Differentiation vs. Halogenated Quinoline Analogs


Higher Molecular Weight and Heavy Atom Content for Crystallographic and Mass Spectrometric Applications

4-Chloro-7-iodo-6-methoxyquinoline (MW = 319.52 g/mol) possesses a substantially higher molecular weight than its non-iodinated analog 4-chloro-6-methoxyquinoline (MW = 193.63 g/mol), representing a 65% increase due to the presence of the iodine atom [1]. The heavy atom count of 14 (including Cl and I) compared to 13 heavy atoms for the non-iodinated analog provides enhanced electron density for X-ray crystallography phasing and distinct isotopic patterns for LC-MS tracking [2]. The exact mass of 318.92609 Da for the monoisotopic peak (M⁺) yields a characteristic isotope envelope with M:M+2:M+4 ratios reflecting both Cl (~3:1) and I (~1:0) contributions, enabling unambiguous identification in complex reaction mixtures [3].

Crystallography Mass Spectrometry Fragment-Based Drug Discovery

Enhanced Lipophilicity (XLogP3 = 3.4) Compared to Non-Iodinated and Non-Methoxylated Analogs for Membrane Permeability Optimization

The target compound exhibits a computed XLogP3 value of 3.4, representing the combined lipophilic contributions of the 4-chloro, 6-methoxy, and 7-iodo substituents on the quinoline core [1]. For comparison, 4-chloro-7-iodoquinoline (without the 6-methoxy group) has a higher predicted LogP of approximately 4.34 due to the absence of the polar methoxy oxygen . Conversely, 7-iodo-6-methoxy-4-quinolinol (4-OH instead of 4-Cl) exhibits a substantially lower XLogP of 2.2, reflecting increased polarity from the hydroxyl group . The intermediate LogP of 3.4 positions this compound in a favorable range for balancing membrane permeability with aqueous solubility in downstream bioactive molecules .

Drug Discovery ADME Medicinal Chemistry Lipophilicity

Unique Substitution Pattern Enables Orthogonal Sequential Cross-Coupling Reactivity

The co-presence of a 7-iodo and 4-chloro substituent on the same quinoline scaffold creates a dual-handle intermediate capable of orthogonal sequential functionalization . The carbon-iodine bond (C-I bond dissociation energy ~57 kcal/mol) is substantially more reactive toward Pd-catalyzed cross-coupling than the carbon-chlorine bond (C-Cl bond dissociation energy ~95 kcal/mol), enabling chemo-selective Suzuki, Sonogashira, or Heck coupling at the 7-position with preservation of the 4-chloro group for subsequent transformation [1][2]. In contrast, 4-chloro-6-methoxyquinoline (CAS 4295-04-9) provides only a single reactive 4-chloro handle, while 7-iodo-6-methoxyquinoline provides only the 7-iodo reactive site . This orthogonal reactivity enables the sequential introduction of two distinct functional groups onto the quinoline core without requiring intermediate protection-deprotection steps.

Organic Synthesis Cross-Coupling Palladium Catalysis Sequential Functionalization

Differential Topological Polar Surface Area (TPSA = 22.1 Ų) vs. 4-Hydroxy Analog for Blood-Brain Barrier Penetration Prediction

4-Chloro-7-iodo-6-methoxyquinoline has a computed Topological Polar Surface Area (TPSA) of 22.1 Ų [1], which falls below the typical threshold of <60-70 Ų associated with favorable blood-brain barrier (BBB) penetration potential for CNS-targeted compounds [2]. For comparison, the 4-hydroxy analog 7-iodo-6-methoxy-4-quinolinol (CAS 1300031-68-8) exhibits a TPSA of 38.3 Ų due to the additional hydrogen-bond donating capacity of the hydroxyl group . The lower TPSA of the 4-chloro compound (reduced by 16.2 Ų, a 42% decrease) results from the replacement of the -OH group with -Cl, which eliminates one hydrogen bond donor and reduces the polar surface contribution [3].

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry Physicochemical Profiling

Predicted Boiling Point (376.9 ± 42.0 °C) and Density (1.8 ± 0.1 g/cm³) for Purification and Handling Optimization

The target compound has a predicted boiling point of 376.9 ± 42.0 °C at 760 mmHg and a predicted density of 1.8 ± 0.1 g/cm³ . These values are significantly higher than those of the non-iodinated analog 4-chloro-6-methoxyquinoline, which has a predicted boiling point of 299.9 ± 20.0 °C and a density of approximately 1.3 g/cm³ . The ~77 °C increase in boiling point (+26%) and ~38% increase in density are directly attributable to the presence of the heavy iodine atom, which increases molecular mass and polarizability, strengthening van der Waals interactions in the condensed phase. The compound also has a predicted vapor pressure of 0.0 ± 0.8 mmHg at 25 °C and a flash point of 181.8 ± 27.9 °C [1].

Process Chemistry Purification Physicochemical Characterization Scale-up

Absence of Hydrogen Bond Donors (HBD = 0) Enables Better Formulation Compatibility in Non-Polar Matrices

4-Chloro-7-iodo-6-methoxyquinoline has zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2), consisting of the quinoline nitrogen and the methoxy oxygen [1]. This HBD = 0 profile contrasts with 7-iodo-6-methoxy-4-quinolinol, which has HBD = 1 (the 4-OH group) and HBA = 3 (N, OMe, OH), resulting in a higher TPSA of 38.3 Ų and greater water solubility potential . The absence of hydrogen bond donor capacity in the target compound reduces its tendency to form intermolecular hydrogen-bonded networks, which translates to enhanced solubility in non-polar organic solvents and improved compatibility with lipophilic formulation matrices [2]. The single rotatable bond (the 6-methoxy group) also confers moderate conformational rigidity, which can be advantageous for crystallographic studies [3].

Formulation Science Solubility Drug Delivery Crystallography

4-Chloro-7-iodo-6-methoxyquinoline: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Sequential, Site-Selective Synthesis of 4,7-Disubstituted Quinoline Derivatives

Procure this compound when a synthetic route requires the sequential introduction of two distinct substituents at the 4- and 7-positions of a quinoline core without intermediate functional group interconversion. The orthogonal reactivity of the 7-iodo group (preferentially reactive in Pd-catalyzed cross-coupling) and the 4-chloro group (retained for subsequent SNAr or Buchwald-Hartwig amination) enables two-step diversification from a single intermediate, as documented in the differential C-I (~57 kcal/mol) versus C-Cl (~95 kcal/mol) bond dissociation energies [1]. This eliminates one full synthetic operation compared to routes employing mono-halogenated analogs such as 4-chloro-6-methoxyquinoline or 7-iodo-6-methoxyquinoline .

CNS-Targeted Kinase Inhibitor Scaffold Development

Select this compound as a starting building block for CNS-penetrant kinase inhibitor programs where blood-brain barrier permeability is a critical design objective. The TPSA of 22.1 Ų falls well below the established <60-70 Ų threshold for favorable BBB penetration, whereas the 4-hydroxy analog (7-iodo-6-methoxy-4-quinolinol) has a TPSA of 38.3 Ų [2]. Additionally, the intermediate XLogP3 value of 3.4 balances passive membrane permeability with avoidance of excessive lipophilicity (LogP >5) that could trigger hERG liability or poor metabolic stability, making this compound a strategically positioned scaffold for CNS medicinal chemistry optimization [3].

Fragment-Based Drug Discovery with Enhanced LC-MS Traceability

Utilize this compound in fragment-based screening libraries or as a synthetic intermediate in multi-step campaigns where unambiguous LC-MS tracking is required. The distinctive isotopic envelope from the combination of chlorine (M:M+2 ~3:1) and iodine (monoisotopic with no significant M+2 contribution) creates a unique mass spectrometric signature for this compound, enabling confident identification of reaction intermediates and products in complex mixtures without requiring isolation at each step [4]. The exact mass of 318.92609 Da and molecular weight of 319.52 g/mol provide clear differentiation from non-iodinated quinoline fragments in pooled library analyses [5].

Crystallography-Enabled Structure-Based Drug Design

Incorporate this compound into co-crystallization studies with target proteins where anomalous scattering from the heavy iodine atom can facilitate experimental phasing. The high heavy atom count (14 total, including Cl and I) and the absence of hydrogen bond donors (HBD = 0) reduce the tendency for non-specific crystal contacts mediated by hydrogen bonding, improving crystallization success rates for protein-ligand complexes in structure-based drug design programs [6]. The single rotatable bond (6-methoxy group) and moderate molecular complexity (complexity = 205) provide sufficient conformational restraint to maintain interpretable electron density while allowing for productive binding interactions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-iodo-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.